molecular formula C18H16F3NO B3013604 3-(2,4-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide CAS No. 331462-04-5

3-(2,4-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide

Cat. No.: B3013604
CAS No.: 331462-04-5
M. Wt: 319.327
InChI Key: JZIFGGOACFQCIL-CMDGGOBGSA-N
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Description

3-(2,4-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide is an organic compound that features both dimethylphenyl and trifluoromethylphenyl groups. This compound is of interest due to its unique structural properties, which make it valuable in various scientific research fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide typically involves the reaction of 3-(trifluoromethyl)benzylamine with 2,4-dimethylbenzaldehyde under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide. The mixture is then heated to facilitate the formation of the desired acrylamide compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it more efficient for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(2,4-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: The compound is used in the production of materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-(2,4-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on proteins. This interaction can lead to inhibition or activation of specific pathways, depending on the target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]methanamine
  • 3-(2,4-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]ethanamide

Uniqueness

Compared to similar compounds, 3-(2,4-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide is unique due to its acrylamide functional group, which imparts distinct reactivity and properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of specialized materials.

Properties

IUPAC Name

(E)-3-(2,4-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO/c1-12-6-7-14(13(2)10-12)8-9-17(23)22-16-5-3-4-15(11-16)18(19,20)21/h3-11H,1-2H3,(H,22,23)/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIFGGOACFQCIL-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)/C=C/C(=O)NC2=CC=CC(=C2)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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